N-[(4-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
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Description
Phenacetin, a compound with a similar structure, is a pain-relieving and fever-reducing drug . It was widely used following its introduction in 1887 but was withdrawn from medicinal use as dangerous from the 1970s .
Synthesis Analysis
The synthesis of Phenacetin, a related compound, was reported in 1878 by Harmon Northrop Morse . The synthesis involved the reaction of 4-aminophenol and acetic acid .Molecular Structure Analysis
The molecular structure of a related compound, Etonitazepyne, is a benzimidazole-derived synthetic opioid with a chemical structure and pharmacological similarities to Schedule I drugs .Chemical Reactions Analysis
In the case of Phenacetin, one of two reactions occur in vivo. Usually, Phenacetin’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic .Physical and Chemical Properties Analysis
Phenacetin has a density of 1.24 g/cm^3 and a melting point of 134 to 137.5 °C . Its solubility in water is 0.766 g/L at 25 °C .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-17(21)20-11-9-15(10-12-20)18(22)19-13-14-5-7-16(8-6-14)23-4-2/h3,5-8,15H,1,4,9-13H2,2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEMTILJMSWURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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